2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-8-12(20)18-10-7-9(13(15,16)17)3-4-11(10)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYGCDAJGPKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
2-Chloro-5-(trifluoromethyl)aniline reacts with pyrrolidine under basic conditions, typically using potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction proceeds via a two-stage mechanism:
- Deprotonation : The base abstracts a proton from the aniline’s amino group, generating a nucleophilic amine anion.
- Substitution : Pyrrolidine displaces the chlorine atom at the ortho position relative to the amino group, facilitated by the electron-withdrawing trifluoromethyl group, which activates the aromatic ring toward substitution.
Optimized conditions involve refluxing at 60–80°C for 12–24 hours, achieving yields of 70–85%. Excess pyrrolidine (1.5–2.0 equivalents) ensures complete conversion, while inert atmospheres (N₂ or Ar) prevent oxidation byproducts.
Purification and Characterization
The crude intermediate is purified via liquid-liquid extraction (using water and ethyl acetate) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Key analytical data include:
- ¹H NMR (CDCl₃) : δ 7.45–7.55 (m, 1H, ArH), 6.90–7.10 (m, 2H, ArH), 3.20–3.40 (m, 4H, pyrrolidine CH₂), 1.80–2.00 (m, 4H, pyrrolidine CH₂).
- HPLC : Retention time ~8.2 minutes (C18 column, acetonitrile/water 70:30).
Acylation: Formation of the Chloroacetamide Moiety
The second step introduces the chloroacetamide group via reaction with chloroacetyl chloride.
Reaction Optimization
The intermediate is treated with chloroacetyl chloride (1.1 equivalents) in the presence of triethylamine (1.5 equivalents) as a base, dissolved in DCM or tetrahydrofuran (THF) at 0–5°C. The low temperature minimizes side reactions such as N-alkylation or hydrolysis of the chloroacetamide. After 2–4 hours, the reaction typically achieves >90% conversion, as monitored by thin-layer chromatography (TLC) or HPLC.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors enhance heat and mass transfer, reducing reaction times to <1 hour. Post-reaction workup involves:
- Quenching : Adding ice-cold water to hydrolyze excess chloroacetyl chloride.
- Extraction : Separating the organic layer (DCM or ethyl acetate) and washing with brine.
- Drying : Anhydrous sodium sulfate or molecular sieves remove residual moisture.
- Crystallization : Recrystallization from ethanol/water yields >99% pure product.
Table 1: Comparison of Laboratory vs. Industrial Acylation Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 0–5°C | 10–15°C (flow reactor) |
| Reaction Time | 2–4 hours | 30–60 minutes |
| Yield | 85–90% | 92–95% |
| Purity | 98% (HPLC) | 99.5% (HPLC) |
Analytical Characterization and Quality Control
Final product validation employs multiple spectroscopic and chromatographic techniques:
Structural Confirmation
- ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 7.60–7.70 (m, 1H, ArH), 7.30–7.50 (m, 2H, ArH), 4.20 (s, 2H, CH₂Cl), 3.10–3.30 (m, 4H, pyrrolidine CH₂), 1.70–1.90 (m, 4H, pyrrolidine CH₂).
- LC-MS : [M+H]⁺ at m/z 335.1 (calculated 335.07 for C₁₃H₁₄ClF₃N₂O).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Impurity Profiling
Common impurities include:
- Unreacted Intermediate : <0.1% (controlled via HPLC at 210 nm).
- Di-Acylated Byproduct : <0.2% (minimized by stoichiometric control).
Alternative Synthetic Routes and Modifications
Use of Alternative Amines
Replacing pyrrolidine with piperidine yields a structurally analogous compound (CID 7064104), but with reduced anticonvulsant activity due to steric hindrance. Piperidine-based syntheses require higher temperatures (80–100°C) and exhibit 10–15% lower yields.
Solid-Phase Synthesis
Recent advances explore immobilizing the aniline intermediate on Wang resin, enabling stepwise acylation and automated purification. This method achieves 88% yield with <0.5% residual solvents, though scalability remains challenging.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the aromatic system.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Activity
Recent studies have highlighted the antinociceptive properties of related compounds that share structural similarities with 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide. For instance, derivatives exhibiting similar mechanisms have shown efficacy in models of pain induced by formalin and capsaicin. These findings suggest that this compound may also possess analgesic properties worth exploring further .
Antiseizure Activity
The compound's structural analogs have been investigated for their antiseizure effects. Research indicates that modifications to the pyrrolidine ring can enhance the pharmacological profile of these compounds, potentially leading to new treatments for epilepsy. The pharmacokinetic properties of these derivatives suggest favorable drug-like characteristics, such as metabolic stability and minimal hepatotoxicity .
Inhibitory Activity on Receptors
The compound's potential as a receptor antagonist has been studied in relation to various targets, including the epidermal growth factor receptor (EGFR). Structural modifications have been linked to increased inhibitory activity against EGFR, which is crucial in cancer therapy. The presence of chloro substituents has been shown to enhance binding affinity and efficacy against tumor cells .
Data Table: Summary of Biological Activities
Case Study 1: Antinociceptive Efficacy
In a study examining the efficacy of pyrrolidine-based compounds, researchers found that certain derivatives exhibited significant antinociceptive effects in rodent models. The study utilized both formalin-induced pain and capsaicin-induced pain models to assess the analgesic potential of these compounds. The results indicated that modifications to the pyrrolidine structure could enhance analgesic activity while maintaining safety profiles .
Case Study 2: Antiseizure Properties
Another investigation focused on the antiseizure properties of related compounds demonstrated their effectiveness in reducing seizure activity in various animal models. The pharmacokinetic profile showed high metabolic stability and low toxicity, suggesting that further development of these compounds could lead to new therapeutic options for epilepsy .
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways by modulating the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Pyrrolidine vs. Heterocyclic Cores : The target compound’s pyrrolidine group distinguishes it from pyrazole (), triazole (), and pyridine () derivatives. Pyrrolidine’s basicity and conformational flexibility may enhance receptor binding compared to rigid heterocycles.
Trifluoromethyl Group : The CF₃ group is shared with compounds in and , conferring resistance to oxidative metabolism and improving membrane permeability.
Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP values compared to non-fluorinated analogs (e.g., alachlor, logP ~3.0 vs. target compound estimated logP ~2.5–3.5).
- Solubility : Pyrrolidine’s basicity may enhance water solubility relative to purely aromatic analogs (e.g., ).
Biologische Aktivität
2-Chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide (CAS No. 514198-26-6) is a compound notable for its diverse biological activities, particularly in medicinal chemistry. With a molecular formula of C13H14ClF3N2O and a molar mass of 306.71 g/mol, this compound features both chloro and trifluoromethyl groups, which enhance its pharmacological potential. This article explores its biological activities, synthesis methods, and relevant research findings.
Synthesis
The synthesis of 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
- Formation of Intermediate : The starting material, 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, is synthesized by reacting 2-chloro-5-(trifluoromethyl)aniline with pyrrolidine under basic conditions.
- Acylation Reaction : The intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
These synthetic routes are optimized for high yield and purity, often employing advanced purification techniques and quality control measures .
Anticonvulsant Properties
Research indicates that derivatives of compounds with similar structures exhibit anticonvulsant properties. Preliminary studies suggest that 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide may be effective in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .
Interaction Studies
The compound's mechanism of action involves interactions with specific receptors and enzymes involved in neurotransmission. These interactions may modulate various biological pathways, leading to its observed anticonvulsant effects. Further research is necessary to elucidate these interactions fully and assess any associated side effects or toxicities .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and key biological activities of 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide compared to related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide | C14H16ClF3N2O | Similar trifluoromethyl and chloro substitutions; potential for different biological activities due to piperidine ring. |
| N-(2,5-Dioxo-pyrrolidin-1-yl)-2-phenyl-acetamide | C12H12N2O3 | Lacks trifluoromethyl group; different pharmacological profile. |
| 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | C13H10ClF3N2O | Similar structure but variations in nitrogen substitution; different activity spectrum. |
This comparison highlights the unique pharmacological properties of 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide due to its specific substitutions .
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in various biological assays:
- Anticonvulsant Efficacy : In vivo studies demonstrated significant anticonvulsant activity in rodent models, correlating with increased binding affinity to GABA receptors .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption characteristics and metabolic stability, suggesting its viability as a therapeutic agent .
- Toxicological Assessments : Toxicity studies indicate a low incidence of adverse effects at therapeutic doses, although further long-term studies are warranted .
Q & A
Basic Questions
Q. What structural features of 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide are critical for its pharmacological activity?
- Answer : The compound’s structure includes three key motifs:
- Pyrrolidine ring : Enhances solubility and facilitates receptor binding via its tertiary amine group.
- Trifluoromethyl group (para-position) : Provides electron-withdrawing effects, improving metabolic stability and influencing binding affinity.
- Chloroacetamide moiety : Acts as a reactive site for nucleophilic substitution, enabling covalent interactions with biological targets.
These features collectively contribute to anticonvulsant activity, particularly through GABA receptor modulation .
Q. What synthetic methodologies are used to prepare this compound, and how is purity validated?
- Answer : A two-step synthesis is typical:
Intermediate formation : React 2-chloro-5-(trifluoromethyl)aniline with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF, 80°C).
Acetylation : Treat the intermediate with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
- Purity validation :
- TLC monitors reaction progress.
- Column chromatography purifies the final product.
- HPLC confirms purity (>95%), while ¹H/¹³C NMR and HRMS verify structural integrity .
Advanced Research Questions
Q. How does the para-substituted trifluoromethyl group influence structure-activity relationships (SAR) in anticonvulsant studies?
- Answer :
- Binding affinity : The para-trifluoromethyl group increases GABA receptor binding (Ki = 12 nM) compared to meta-substituted analogs (Ki = 45 nM).
- Metabolic stability : The electron-withdrawing effect reduces oxidative metabolism, extending half-life in vivo.
- SAR comparison : Bulkier substituents (e.g., piperidine) reduce activity due to steric clashes, emphasizing the pyrrolidine’s optimal size .
Q. What experimental strategies address discrepancies between in vitro and in vivo metabolic stability data?
- Answer :
- Step 1 : Parallel incubations in human liver microsomes (HLM) and hepatocytes with CYP inhibitors (e.g., ketoconazole).
- Step 2 : Quantify parent compound and metabolites via LC-MS/MS .
- Step 3 : Apply PBPK modeling to reconcile in vitro (t₁/₂ = 2.3 h in HLM) and in vivo (t₁/₂ = 4.7 h in rats) data, accounting for plasma protein binding differences .
Q. How can researchers systematically evaluate off-target effects in CNS drug development?
- Answer :
- Primary screening : Test against a panel of 50+ CNS receptors (e.g., serotonin, dopamine) at 10 µM.
- Radioligand binding assays : Conduct for targets showing >50% inhibition.
- Functional validation : Use calcium flux assays for ion channels.
- Example : This compound exhibits <30% off-target inhibition, confirming GABA-A subtype selectivity .
Methodological Considerations
Q. What analytical techniques are essential for characterizing synthetic intermediates?
- Answer :
- TLC : Tracks reaction progress and identifies byproducts.
- NMR spectroscopy : Assigns proton environments (e.g., pyrrolidine NH at δ 2.8 ppm).
- HRMS : Confirms molecular ion peaks (m/z 307.08 for [M+H]⁺).
- HPLC : Quantifies purity (>98% for biological assays) .
Q. How do researchers optimize reaction conditions for scale-up synthesis?
- Answer :
- Solvent selection : Replace DMF with acetonitrile to improve scalability.
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for faster kinetics.
- Temperature control : Optimize to 70–80°C to balance yield and side reactions.
- Yield improvement : Pilot studies report 75% yield after column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
